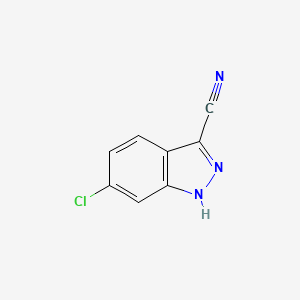

6-Chloro-1H-indazole-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-5-1-2-6-7(3-5)11-12-8(6)4-10/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURANFWTYQPVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696268 | |

| Record name | 6-Chloro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-30-8 | |

| Record name | 6-Chloro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-1H-indazole-3-carbonitrile: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its unique bicyclic structure, consisting of fused benzene and pyrazole rings, allows for versatile functionalization, leading to compounds with therapeutic potential in areas such as oncology, neurology, and infectious diseases. 6-Chloro-1H-indazole-3-carbonitrile is a key intermediate in the synthesis of more complex indazole derivatives, where the chloro and cyano functionalities provide reactive handles for further chemical modifications. Understanding the physical and chemical properties of this building block is paramount for its effective utilization in drug discovery and development pipelines.

This technical guide provides a comprehensive overview of the known physical properties of this compound, a detailed experimental protocol for a representative synthetic route, and insights into its characterization.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthetic chemistry and drug development. These properties influence reaction kinetics, solubility, purification strategies, and ultimately, the pharmacokinetic profile of derivative compounds. Due to the specific nature of this compound, a combination of experimental and computed data is presented below.

Table 1: Physical and Chemical Properties of this compound and a Structurally Related Analog

| Property | This compound (Predicted) | 5-Bromo-6-chloro-1H-indazole-3-carbonitrile (Computed)[1] |

| Molecular Formula | C₈H₄ClN₃ | C₈H₃BrClN₃ |

| Molecular Weight | 177.59 g/mol | 256.48 g/mol |

| Appearance | Off-white to yellow solid (predicted) | Not specified |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| pKa | Data not available | Data not available |

| LogP | Data not available | 2.9 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

| Rotatable Bond Count | 0 | 0 |

| Topological Polar Surface Area | 52.5 Ų | 52.5 Ų |

Note: The data for this compound is largely predicted due to a lack of available experimental results in public databases. The data for the closely related 5-bromo-6-chloro-1H-indazole-3-carbonitrile is provided for comparative purposes and is computationally derived from PubChem.

Synthesis of Substituted Indazole-3-carbonitriles: A Representative Protocol

The synthesis of substituted indazoles can be achieved through various synthetic strategies. A common and effective method involves the cyclization of appropriately substituted ortho-tolunitrile derivatives. The following protocol is a representative procedure adapted from literature methods for the synthesis of substituted indazoles and can be applied to the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-amino-4-chlorobenzonitrile.

Materials:

-

2-amino-4-chlorobenzonitrile

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Potassium acetate (KOAc)

-

Acetic acid

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Diazotization:

-

In a round-bottom flask cooled to 0-5 °C in an ice-salt bath, dissolve 2-amino-4-chlorobenzonitrile (1 equivalent) in a mixture of acetic acid and concentrated hydrochloric acid.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Cyclization:

-

In a separate flask, prepare a solution of potassium acetate (3 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the potassium acetate solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Once the reaction is complete, extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure this compound as a solid.

-

Workflow Diagram for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Characterization Techniques

The structural elucidation and purity assessment of this compound are crucial for its use in further synthetic applications. A combination of spectroscopic and chromatographic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons. For this compound, characteristic signals for the aromatic protons on the indazole ring would be expected.

-

¹³C NMR: Shows the number and types of carbon atoms in the molecule, including the quaternary carbons of the nitrile group and the indazole core.

-

-

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. A strong absorption band in the region of 2220-2260 cm⁻¹ would confirm the presence of the nitrile (C≡N) group. The N-H stretching of the indazole ring would appear as a broad band around 3100-3500 cm⁻¹.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compound. A well-developed HPLC method can separate the desired product from any starting materials, by-products, or other impurities.

Safety and Handling

-

Hazard Statements (based on related compounds): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a cool, dry place away from incompatible materials.

-

It is imperative to consult the specific safety data sheet provided by the supplier before handling this compound.

Conclusion

This compound is a valuable building block for the synthesis of a diverse range of biologically active molecules. While comprehensive experimental data on its physical properties is limited, this guide provides a consolidated overview of its known and predicted characteristics, a representative synthetic protocol, and essential characterization and safety information. This information serves as a critical resource for researchers and scientists working in the field of medicinal chemistry and drug discovery, enabling the effective and safe utilization of this important synthetic intermediate. Further experimental investigation into the physical properties of this compound is warranted to enrich the available data for the scientific community.

References

-

PubChem. 5-bromo-6-chloro-1H-indazole-3-carbonitrile. National Center for Biotechnology Information. [Link]

Sources

6-Chloro-1H-indazole-3-carbonitrile chemical structure

This technical guide details the structural properties, synthesis, and medicinal chemistry applications of 6-Chloro-1H-indazole-3-carbonitrile , a critical scaffold in the development of kinase inhibitors and neurotherapeutic agents.

Role: Privileged Scaffold in Kinase Inhibitor Design

CAS Registry Number: 885278-30-8 (Analogous)

Molecular Formula: C

Executive Summary

This compound represents a "privileged structure" in medicinal chemistry, specifically optimized for ATP-competitive kinase inhibition. The molecule features a unique substitution pattern where the C3-nitrile serves as a reversible covalent trap or hydrogen bond acceptor, while the C6-chlorine atom modulates lipophilicity and blocks metabolic oxidation at a typically labile position. This guide provides a validated synthetic workflow and structural analysis for researchers utilizing this core in drug discovery.

Structural & Electronic Analysis

Electronic Distribution & Tautomerism

The indazole ring exists in a tautomeric equilibrium between the 1H- and 2H- forms. For this compound, the 1H-tautomer is thermodynamically favored in solution and the solid state due to the preservation of aromaticity in the benzene ring.

-

C3-Nitrile (Electron Withdrawing): Significantly lowers the pK

of the N1-proton, enhancing its acidity (estimated pK -

C6-Chlorine (Lipophilic/Electronic): The chlorine atom exerts an inductive electron-withdrawing effect (-I) on the benzene ring, deactivating the C7 position towards electrophilic attack while increasing the lipophilicity (LogP) of the molecule. This allows the scaffold to penetrate hydrophobic pockets (e.g., the "gatekeeper" region) in enzymes like JNK, VEGFR, and GSK-3

.

Physicochemical Profile (Predicted)

| Property | Value / Range | Significance |

| Molecular Weight | 177.59 g/mol | Fragment-based drug discovery (FBDD) compliant. |

| LogP (Octanol/Water) | ~2.3 – 2.6 | Ideal for membrane permeability and CNS penetration. |

| Topological Polar Surface Area (TPSA) | ~52 Å | Favorable for oral bioavailability (Rule of 5). |

| H-Bond Donors / Acceptors | 1 / 2 | N1-H (Donor), N2 & CN (Acceptors). |

| Melting Point | >200 °C (Est.)[1][2] | High crystallinity indicates stability; analogs melt ~220°C. |

Strategic Synthesis: Validated Protocols

The most robust route for synthesizing this compound avoids the instability of diazonium intermediates derived from amines. Instead, a sequential halogenation-cyanation strategy is recommended.

Retrosynthetic Analysis (Graphviz Diagram)

Figure 1: Retrosynthetic pathway prioritizing regioselectivity at C3 and functional group tolerance.

Detailed Experimental Protocol

Step 1: Regioselective Iodination at C3

Rationale: Direct cyanation of the C3-H bond is difficult. Introducing an iodine atom provides a weak C-I bond ideal for oxidative addition by Palladium(0).

-

Reagents: 6-Chloro-1H-indazole (1.0 equiv), Iodine (I

, 1.5 equiv), Potassium Hydroxide (KOH, 2.0 equiv). -

Solvent: DMF (Dimethylformamide).[3]

-

Procedure:

-

Dissolve 6-chloro-1H-indazole in DMF at room temperature.

-

Add KOH pellets; stir until partially dissolved.

-

Add I

solution (in DMF) dropwise over 30 minutes. Note: Exothermic. -

Stir at 25°C for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Pour into ice-water containing 10% Na

S -

Yield Target: >85%.

-

Step 2: Palladium-Catalyzed Cyanation

Rationale: Using Zinc Cyanide (Zn(CN)

-

Reagents: 3-Iodo-6-chloro-1H-indazole (1.0 equiv), Zn(CN)

(0.6 equiv), Pd(PPh -

Solvent: DMF or NMP (degassed).

-

Procedure:

-

Inert Atmosphere: Charge a reaction flask with the iodo-indazole, Zn(CN)

, and catalyst under Nitrogen or Argon. -

Add degassed DMF.

-

Heat to 80–100°C for 4–12 hours. Caution: Cyanide hazard.

-

Workup: Cool to RT. Dilute with EtOAc and wash with 1M NH

OH (to sequester Zinc) and brine. -

Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

-

Characterization: Look for the nitrile stretch in IR (~2220 cm

) and the loss of the C3-I signal in MS.

-

Medicinal Chemistry Applications

Kinase Binding Mode

In ATP-competitive inhibitors, the this compound core mimics the adenine ring of ATP.

-

Hinge Binding: The N1-H acts as a hydrogen bond donor to the backbone carbonyl of the hinge region. The N2 nitrogen acts as a hydrogen bond acceptor.

-

Gatekeeper Interaction: The 6-Chloro substituent is positioned to interact with the "gatekeeper" residue (often Methionine or Threonine). The size of the Chlorine atom (Van der Waals radius ~1.75 Å) is often optimal for filling small hydrophobic pockets without inducing steric clash.

Synthetic Versatility (The "Gateway" Concept)

The C3-Nitrile is not just a pharmacophore; it is a versatile synthetic handle:

-

Hydrolysis:

Primary Amide (CONH -

Reduction:

Aminomethyl (-CH -

Cyclization: Reaction with hydrazine/hydroxylamine

Triazoles/Oxadiazoles (Bioisosteres).

Pharmacophore Mapping (Graphviz Diagram)

Figure 2: Structure-Activity Relationship (SAR) map of the 6-chloro-3-cyanoindazole scaffold.

Handling & Safety Data

-

Hazard Class: Acute Toxicity (Oral/Inhalation), Skin Irritant.

-

Specific Hazard: Cyanide precursors (Zn(CN)

) used in synthesis are fatal if swallowed or inhaled. All cyanation reactions must be performed in a well-ventilated fume hood with a cyanide antidote kit available. -

Storage: Store under inert atmosphere (Argon) at 2–8°C. The nitrile group is stable, but the indazole NH is susceptible to deprotonation; avoid strong bases unless intended.

References

-

Organic Syntheses: "Preparation of 1H-Indazole-3-carbonitrile." Org.[4][5][6] Synth.2020 , 97, 314-326.[4]

- Journal of Medicinal Chemistry: "Indazole Derivatives as Kinase Inhibitors: Synthesis and Biological Activity." J. Med. Chem. (General reference for Indazole SAR).

-

National Institutes of Health (NIH): "Indazole – an emerging privileged scaffold: synthesis and its biological significance."

-

ChemicalBook: "4-BROMO-6-CHLORO-1H-INDAZOLE Properties and Safety." (Analogous compound data).

-

MDPI: "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling." Molecules2023 .

Sources

- 1. 6-chloro-1H-indazole| CAS No:698-25-9|ZaiQi Bio-Tech [chemzq.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 6-Chloro-1H-indazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of 6-Chloro-1H-indazole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the nascent stage of publicly available, specific solubility data for this compound, this document focuses on a predictive assessment based on its physicochemical properties and provides detailed, field-proven methodologies for its empirical determination. The protocols outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible solubility data crucial for downstream applications, from initial screening to formulation development.

Understanding the Molecule: Physicochemical Properties and Predicted Solubility Profile

A foundational understanding of a compound's physicochemical properties is paramount to predicting its solubility behavior. For this compound, these properties suggest a classification as a poorly soluble compound in aqueous media.

Core Molecular Attributes

The fundamental properties of this compound are summarized in the table below. These values are essential for any quantitative analysis of its solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₄ClN₃ | [1] |

| Molecular Weight | 177.59 g/mol | [1] |

| CAS Number | 885278-30-8 | N/A |

Predicted Physicochemical Properties and Their Implications

While experimental data for this compound is limited, we can infer its likely characteristics by examining a closely related analogue, 6-Bromo-3-chloro-1H-indazole. The substitution of a bromine atom with a cyano group and the shift in halogen position will influence the electronic and steric properties, but the overall hydrophobic character of the bicyclic core is expected to be similar.

| Predicted Property (Analogue: 6-Bromo-3-chloro-1H-indazole) | Value | Implication for Solubility | Source |

| XLogP3-AA | 3.2 | A positive logP value in this range strongly suggests poor aqueous solubility and a preference for lipophilic environments. | [2] |

| Hydrogen Bond Donor Count | 1 | The single hydrogen bond donor (the -NH of the indazole ring) provides a modest potential for interaction with protic solvents. | [2] |

| Hydrogen Bond Acceptor Count | 1 | The nitrogen atoms in the indazole ring act as hydrogen bond acceptors, contributing to potential interactions with protic solvents. | [2] |

Expert Insight: The indazole scaffold itself is a key contributor to the molecule's properties. The presence of the chloro and cyano substituents further modulates its electronic distribution and potential for intermolecular interactions. The high XLogP3-AA of the bromo-chloro-indazole analogue strongly indicates that this compound will exhibit low solubility in aqueous buffers. Consequently, organic solvents or co-solvent systems will likely be required to achieve significant concentrations in solution. The nitrile group, while polar, does not typically confer significant aqueous solubility on its own, especially when part of a larger, more hydrophobic scaffold.

Experimental Determination of Solubility: Protocols and Causality

In the absence of established solubility data, direct experimental measurement is the most reliable path forward. The choice between determining thermodynamic or kinetic solubility depends on the stage of research and the intended application of the data.

-

Thermodynamic Solubility refers to the equilibrium concentration of a compound in a saturated solution and is the gold standard for understanding a compound's intrinsic solubility.[3][4]

-

Kinetic Solubility is a measure of how much of a compound, typically from a DMSO stock solution, can be dissolved in an aqueous buffer under specific, non-equilibrium conditions.[5][6] This is often used in high-throughput screening to identify potential solubility liabilities early in the drug discovery process.[5][6]

The following diagram illustrates the decision-making process for selecting a solubility assay.

Caption: Decision workflow for selecting a solubility assay.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the definitive technique for measuring equilibrium solubility.[3][4] It involves creating a saturated solution of the compound and then quantifying the concentration in the supernatant.

Principle of the Method: An excess of the solid compound is agitated in a chosen solvent for a sufficient period to reach equilibrium. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the liquid phase is determined.

Step-by-Step Methodology:

-

Preparation of Solvent Systems: Prepare a range of relevant aqueous and organic solvents. For drug development, phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.8, 7.4) and biorelevant media (e.g., FaSSIF, FeSSIF) are critical. Organic solvents such as DMSO, ethanol, and acetonitrile should also be tested.

-

Addition of Compound: Add an excess of this compound to a series of vials, each containing a known volume of a specific solvent. "Excess" means that undissolved solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C). Agitate the samples for a predetermined period.[7] It is crucial to establish the time to equilibrium by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[3]

-

Phase Separation: After equilibration, separate the solid and liquid phases. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Analyze the concentration of the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Reporting: Express the solubility in units of µg/mL or µM.

The following diagram outlines the shake-flask workflow.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Kinetic Solubility Determination

This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of compounds from DMSO stock solutions.[5][6]

Principle of the Method: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The formation of a precipitate is monitored, often by light scattering (nephelometry) or by measuring the concentration of the compound remaining in solution after filtration.[8]

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

-

Plate Setup: In a 96-well microtiter plate, add the aqueous buffer (e.g., PBS, pH 7.4) to the wells.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer-containing wells to achieve the desired final compound concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).[5][8]

-

Detection:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

Direct UV/LC-MS: For a more quantitative assessment, filter the contents of the wells through a filter plate to remove any precipitate. Then, measure the concentration of the compound in the filtrate using a UV plate reader or by LC-MS.

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed or the concentration measured in the filtrate.

Conclusion

References

-

6-Bromo-3-chloro-1H-indazole | C7H4BrClN2 | CID 24728895 - PubChem. Available at: [Link]

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5550-5552.

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Available at: [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024). Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018). Available at: [Link]

-

(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1 - ResearchGate. (2024). Available at: [Link]

-

Kinetic Solubility Assays Protocol - AxisPharm. Available at: [Link]

-

1236 SOLUBILITY MEASUREMENTS - ResearchGate. Available at: [Link]

Sources

- 1. 885278-30-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 6-Bromo-3-chloro-1H-indazole | C7H4BrClN2 | CID 24728895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. researchgate.net [researchgate.net]

- 5. enamine.net [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-Depth Technical Guide to the Infrared Spectrum of 6-Chloro-1H-indazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 6-Chloro-1H-indazole-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Given the absence of a publicly available experimental spectrum, this guide synthesizes data from analogous structures and established spectroscopic principles to present a detailed predictive analysis of its key vibrational modes. We will explore the characteristic absorption bands of the nitrile, indazole N-H, aromatic C-H, and C-Cl functional groups. This document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel indazole-based therapeutic agents. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of approved drugs and clinical candidates for oncology and neurological disorders.[1] The specific substitution pattern of this compound, featuring a chloro group, a nitrile moiety, and the inherent indazole core, offers a unique combination of electronic and steric properties that are attractive for molecular design and lead optimization. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint, enabling the identification and structural elucidation of organic compounds. By examining the vibrational modes of a molecule, we can confirm the presence of key functional groups and gain insights into its chemical structure.

Introduction: The Significance of this compound in Drug Discovery

The indazole nucleus is a bicyclic heteroaromatic system that is isomeric with benzimidazole. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors and other targeted therapies.[2] The functionalization of the indazole ring at various positions allows for the fine-tuning of a compound's pharmacological profile.

This compound is a versatile synthetic intermediate. The chloro substituent at the 6-position influences the electronic distribution of the aromatic system and provides a potential site for further chemical modification through cross-coupling reactions. The carbonitrile group at the 3-position is a key functional group that can be transformed into other functionalities, such as carboxylic acids or amides, and is known to contribute to the biological activity of various compounds. The 1H-indazole tautomer is generally more stable than the 2H-form.

The accurate characterization of this molecule is paramount for its use in drug discovery pipelines. Infrared spectroscopy offers a rapid and reliable method for confirming its identity and purity. This guide will delve into the theoretical underpinnings of its IR spectrum, providing a roadmap for its interpretation.

Experimental Protocol: Acquiring the Infrared Spectrum

2.1. Sample Preparation: The KBr Pellet Method

The potassium bromide (KBr) pellet technique is a common and effective method for analyzing solid samples. The rationale behind this method is to disperse the solid analyte in an IR-transparent matrix, thereby minimizing scattering of the infrared beam and producing a high-quality spectrum.

-

Step 1: Sample Grinding: A small amount of the crystalline this compound (typically 1-2 mg) is placed in a clean agate mortar.

-

Step 2: Addition of KBr: Approximately 100-200 mg of dry, spectroscopic grade KBr powder is added to the mortar.

-

Step 3: Homogenization: The sample and KBr are intimately mixed and ground to a fine, uniform powder. This step is critical to ensure a homogenous dispersion of the analyte.

-

Step 4: Pellet Formation: The resulting powder is transferred to a pellet press. A vacuum is applied to remove any entrapped air, and pressure (typically 8-10 tons) is applied for several minutes to form a transparent or translucent pellet.

-

Step 5: Spectrum Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

2.2. Instrumental Parameters

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.

Predicted Infrared Spectrum: Analysis and Interpretation

The following section details the predicted vibrational frequencies for the key functional groups of this compound. The interpretation is based on established correlation tables and data from structurally related molecules.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Indazole N-H | Stretching | 3300 - 3100 | Medium, Broad |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Nitrile (C≡N) | Stretching | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C | Ring Stretching | 1620 - 1450 | Medium to Strong (multiple bands) |

| Indazole Ring | N-H Bending | ~1600 | Medium |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |

| Aromatic C-Cl | Stretching | 850 - 550 | Medium to Strong |

3.1. High-Frequency Region (4000 - 2500 cm⁻¹)

-

N-H Stretching (Indazole Ring): A medium-intensity, broad absorption band is expected in the region of 3300 - 3100 cm⁻¹ . This broadening is a result of intermolecular hydrogen bonding between the N-H group of one molecule and the nitrogen atoms of a neighboring molecule. In similar heterocyclic compounds, this N-H stretching vibration is a characteristic feature.

-

Aromatic C-H Stretching: Weak to medium intensity sharp peaks are anticipated in the 3100 - 3000 cm⁻¹ region. These absorptions are characteristic of C-H bonds on an aromatic ring.

3.2. Triple Bond Region (2500 - 2000 cm⁻¹)

-

Nitrile (C≡N) Stretching: A strong and sharp absorption band is predicted in the range of 2240 - 2220 cm⁻¹ . The nitrile stretching vibration is one of the most characteristic and easily identifiable peaks in an IR spectrum. Its position can be influenced by conjugation with the aromatic ring, which in this case would slightly lower the frequency compared to an aliphatic nitrile.

3.3. Double Bond Region (2000 - 1500 cm⁻¹)

-

Aromatic C=C Ring Stretching: Several medium to strong intensity bands are expected between 1620 cm⁻¹ and 1450 cm⁻¹ . These absorptions arise from the stretching vibrations of the carbon-carbon double bonds within the fused aromatic rings of the indazole core.

-

N-H Bending: A medium intensity band around 1600 cm⁻¹ may be observed due to the in-plane bending of the N-H bond of the indazole ring.

3.4. Fingerprint Region (1500 - 400 cm⁻¹)

The fingerprint region contains a complex series of absorptions that are unique to the molecule as a whole. While difficult to interpret in detail, some key vibrations can be predicted:

-

Aromatic C-H Out-of-plane Bending: Strong absorption bands in the 900 - 675 cm⁻¹ region are expected due to the out-of-plane bending of the C-H bonds on the substituted benzene ring. The exact position of these bands can provide information about the substitution pattern.

-

C-Cl Stretching: A medium to strong intensity band in the 850 - 550 cm⁻¹ range is characteristic of the C-Cl stretching vibration on an aromatic ring.

Visualizing the Molecular Structure and Vibrational Modes

To further aid in the understanding of the relationship between the molecular structure and its IR spectrum, the following diagrams are provided.

Figure 1. Chemical structure of this compound.

Figure 2. Experimental workflow for obtaining an IR spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the infrared spectrum of this compound. By understanding the expected positions and characteristics of the key vibrational bands, researchers can confidently utilize FTIR spectroscopy for the identification and characterization of this important synthetic intermediate. The strong, sharp nitrile peak, the broad N-H stretch, and the characteristic aromatic absorptions collectively provide a unique spectral fingerprint for this molecule. This guide serves as a foundational reference for scientists and professionals working in the field of drug discovery and development, facilitating the efficient and accurate analysis of novel indazole-based compounds.

References

-

Mal, S., Malik, U., Mahapatra, M., Mishra, A., Pal, D., & Paidesetty, S. K. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1469–1504. Available at: [Link]

-

IJSDR. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 10(2). Available at: [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 6-Chloro-1H-indazole-3-carbonitrile

This Application Note and Protocol details the scalable synthesis of 6-Chloro-1H-indazole-3-carbonitrile , a critical scaffold in medicinal chemistry (specifically for kinase inhibitors like VEGFR and PARP).

The guide prioritizes process safety and scalability by utilizing a non-toxic cyanide source (

Executive Summary & Strategic Analysis

Target Compound: this compound (CAS: 34673-96-0)

Primary Application: Intermediate for kinase inhibitors (e.g., Axitinib analogs), PARP inhibitors.

Synthetic Strategy: C3-Selective Electrophilic Halogenation

Why This Route?

While direct cyclization methods (e.g., from isatins) exist, they often suffer from harsh conditions or poor regiocontrol. The functionalization of the pre-formed indazole core offers superior reliability:

-

Regioselectivity: Electrophilic substitution on 6-chloroindazole occurs exclusively at C3 due to the electronic richness of the pyrazole ring compared to the deactivated benzene ring.

-

Chemoselectivity: The C3-Iodo bond is significantly more reactive toward oxidative addition than the C6-Chloro bond, allowing selective cyanation without compromising the C6-Cl handle for future derivatization.

-

Safety: Replacing volatile and lethal HCN/NaCN with Potassium Ferrocyanide (

) allows this protocol to be run on multigram scales with standard laboratory safety measures.

Retrosynthetic Analysis & Pathway

The synthesis is broken down into two linear steps. The graph below illustrates the logical flow and key intermediates.

Caption: Linear synthetic pathway leveraging the high reactivity of the C3-position for iodination and subsequent Pd-catalyzed cyanation.

Detailed Experimental Protocol

Phase 1: Synthesis of 3-Iodo-6-chloro-1H-indazole

Objective: Install a reactive handle (Iodine) at the C3 position.

Materials

-

6-Chloro-1H-indazole: 10.0 g (65.5 mmol)

-

Iodine (

): 18.3 g (72.0 mmol, 1.1 equiv) -

Potassium Hydroxide (KOH): 14.7 g (262 mmol, 4.0 equiv) – Pellets, crushed.

-

Solvent: DMF (N,N-Dimethylformamide), 100 mL (anhydrous preferred).

Procedure

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloro-1H-indazole (10.0 g) in DMF (100 mL).

-

Base Addition: Add crushed KOH pellets (14.7 g) to the solution. The mixture may warm slightly; cool to 0°C if temperature exceeds 30°C.

-

Iodination: Add Iodine (

) portion-wise over 15 minutes.-

Expert Insight: Adding iodine as a solid prevents large concentration spikes. The solution will turn dark brown.

-

-

Reaction: Stir at room temperature (25°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The starting material (

) should disappear, replaced by the less polar product ( -

Quench: Pour the reaction mixture into a beaker containing 10% aqueous Sodium Thiosulfate (

) (300 mL) and crushed ice. Stir vigorously. -

Isolation: Filter the resulting precipitate via vacuum filtration. Wash the cake copiously with water (

mL) to remove DMF and inorganic salts. -

Drying: Dry the solid in a vacuum oven at 50°C overnight.

-

Expected Yield: 16–17 g (88–94%).

-

Appearance: Off-white to pale yellow solid.

-

Phase 2: Palladium-Catalyzed Cyanation

Objective: Convert the C3-Iodo group to a Nitrile using a non-toxic cyanide source.

Materials

-

3-Iodo-6-chloro-1H-indazole (Intermediate): 5.0 g (18.0 mmol)

-

Potassium Ferrocyanide Trihydrate (

): 3.8 g (9.0 mmol, 0.5 equiv)-

Note: 0.5 equiv provides 3.0 equiv of CN ligands, which is sufficient.

-

-

Sodium Carbonate (

): 1.9 g (18.0 mmol, 1.0 equiv) -

Catalyst: Palladium(II) Acetate (

): 81 mg (0.36 mmol, 2 mol%) -

Ligand: Xantphos: 416 mg (0.72 mmol, 4 mol%)

-

Alternative: dppf can also be used if Xantphos is unavailable.

-

-

Solvent: DMAc (N,N-Dimethylacetamide), 50 mL (Degassed).

Procedure

-

Setup: Use a 250 mL 3-neck flask equipped with a reflux condenser, nitrogen inlet, and temperature probe.

-

Charging: Add the iodo-indazole intermediate,

, -

Inerting: Evacuate the flask and backfill with Nitrogen (

) three times. This is critical to prevent catalyst deactivation. -

Solvation: Add degassed DMAc via syringe.

-

Reaction: Heat the mixture to 120°C . Stir for 4–6 hours.

-

Expert Insight: The reaction is heterogeneous. Efficient stirring is required. The color typically changes from orange to dark black/brown as colloidal Pd forms.

-

-

Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (100 mL) and Water (100 mL). Filter the biphasic mixture through a pad of Celite to remove insoluble iron salts and Pd residues.

-

Extraction: Separate the layers. Extract the aqueous layer with Ethyl Acetate (

mL). -

Washing: Combine organic layers and wash with:

-

Water (

mL) – Essential to remove DMAc. -

Brine (

mL).

-

-

Purification: Dry over

, concentrate, and purify via flash column chromatography (Gradient: 0-

Expected Yield: 2.5–2.8 g (78–88%).

-

Appearance: White to light beige crystalline solid.

-

Analytical Data & Validation

| Parameter | Specification | Notes |

| Physical State | White/Beige Solid | Melting Point: 240–242°C |

| MS (ESI) | Characteristic Cl isotope pattern (3:1) | |

| IR Spectroscopy | Sharp, distinct nitrile stretch | |

| 1H NMR (DMSO-d6) | Broad singlet, | |

| Doublet, J | ||

| Singlet (meta coupling unresolved) | ||

| Doublet of doublets |

Expertise & Troubleshooting

Chemoselectivity (Cl vs I)

Researchers often worry about the Pd-catalyst attacking the C6-Chlorine. Under the conditions specified (120°C, Pd(OAc)2/Xantphos), the oxidative addition to the C-Cl bond is kinetically much slower than the C-I bond.

-

Validation: If you observe significant dechlorination (formation of 1H-indazole-3-carbonitrile), lower the temperature to 100°C and increase the reaction time.

Removal of Palladium

Residual palladium is a concern for biological assays.

-

Protocol: After the Celite filtration, treat the organic phase with Thiol-functionalized silica gel (SiliaMetS® Thiol) or wash with an aqueous solution of N-acetylcysteine to scavenge Pd species.

Reaction Stalling

If the cyanation stalls at ~50% conversion:

-

Oxygen Poisoning: Ensure the DMAc is rigorously degassed (sparge with

for 20 mins). -

Water Content: While

releases cyanide better with trace water, excess water kills the catalyst. Ensure reagents are dry, but do not use molecular sieves in the reaction flask.

Safety & Handling

-

Cyanide Hazard: Although

is non-toxic (LD50 > 6g/kg), it can release HCN gas if exposed to strong acids. Never acidify the reaction waste. Dispose of aqueous waste in a dedicated basic cyanide waste stream (pH > 10). -

Solvents: DMAc is a reproductive toxin. Handle in a fume hood.

References

-

Organic Syntheses Protocol (Parent Compound): Hu, J.; Xu, J. "Preparation of 1H-Indazole-3-carbonitrile". Org.[1][2][4][5] Synth.2020 , 97, 314-326.

-

Iodination Strategy: Giraud, F.; et al. "C3-Indazole Functionalization: A Review". Chimica Oggi - Chemistry Today2010 , 28(4).

-

Non-Toxic Cyanation Review: Schareina, T.; Zapf, A.; Beller, M. "Potassium Hexacyanoferrate(II)—A New Powerfull Cyanating Agent". Chem. Commun.2004 , 1388-1389.

-

Application in Kinase Inhibitors: Example of Indazole-3-carbonitrile as a scaffold in VEGFR inhibitors (Axitinib analogs).

Sources

- 1. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]

- 2. Site-Selective Electrochemical C-H Cyanation of Indoles [organic-chemistry.org]

- 3. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]

- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 5. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

Synthesis of 6-Chloro-1H-indazole-3-carbonitrile: A Detailed Application Note and Protocol

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to the development of numerous compounds with a wide range of biological activities, including potent inhibitors of protein kinases, which are crucial targets in oncology. 6-Chloro-1H-indazole-3-carbonitrile, in particular, serves as a key building block for the synthesis of various pharmacologically active molecules. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The described methodology is based on a robust and reproducible three-step sequence starting from the readily available 2-amino-4-chlorobenzonitrile.

Chemical Principles and Strategy

The synthesis of this compound is strategically designed in three key stages:

-

Diazotization and Intramolecular Cyclization: The initial step involves the conversion of the primary aromatic amine of 2-amino-4-chlorobenzonitrile into a diazonium salt. This is achieved through treatment with nitrous acid, generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt then undergoes a spontaneous intramolecular cyclization to form the stable 6-chloro-1H-indazole ring system.

-

Regioselective Halogenation: To introduce a functional handle at the 3-position of the indazole ring for the subsequent cyanation reaction, a regioselective halogenation is performed. Iodination is chosen as the preferred method due to the high reactivity of the resulting iodo-indazole in palladium-catalyzed cross-coupling reactions.

-

Palladium-Catalyzed Cyanation: The final step is the introduction of the carbonitrile group at the 3-position. This is accomplished via a palladium-catalyzed cross-coupling reaction between the 3-iodo-6-chloro-1H-indazole intermediate and a cyanide source. This reaction, often a variant of the Rosenmund-von Braun or Buchwald-Hartwig cyanation, provides the desired this compound in good yield.

Visualizing the Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 6-Chloro-1H-indazole

This procedure details the diazotization of 2-amino-4-chlorobenzonitrile followed by intramolecular cyclization.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Amino-4-chlorobenzonitrile | ≥98% | e.g., Sigma-Aldrich |

| Hydrochloric acid (HCl), concentrated | ACS Reagent, 37% | e.g., Fisher Scientific |

| Sodium nitrite (NaNO₂) | ACS Reagent, ≥97% | e.g., Sigma-Aldrich |

| Deionized water | High Purity | --- |

| Sodium bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | e.g., VWR |

| Ethyl acetate (EtOAc) | ACS Reagent, ≥99.5% | e.g., Fisher Scientific |

| Brine (saturated NaCl solution) | --- | --- |

| Anhydrous magnesium sulfate (MgSO₄) | Laboratory Grade | e.g., VWR |

| Round-bottom flask (250 mL) | --- | --- |

| Magnetic stirrer and stir bar | --- | --- |

| Ice bath | --- | --- |

| Dropping funnel | --- | --- |

| Buchner funnel and filter paper | --- | --- |

| Separatory funnel (500 mL) | --- | --- |

| Rotary evaporator | --- | --- |

Safety Precautions:

-

2-Amino-4-chlorobenzonitrile is harmful if swallowed or in contact with skin.

-

Concentrated hydrochloric acid is corrosive and causes severe skin burns and eye damage.

-

Sodium nitrite is an oxidizing agent and is toxic if swallowed. Diazonium salts are potentially explosive, especially when dry. Handle with extreme care and always keep in solution at low temperatures.

-

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

Procedure:

-

Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-4-chlorobenzonitrile (10.0 g, 65.5 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and deionized water (60 mL).

-

Cooling: Cool the suspension to 0-5 °C using an ice bath with vigorous stirring.

-

Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (4.97 g, 72.1 mmol) in a minimal amount of cold deionized water (15 mL).

-

Diazotization: Add the sodium nitrite solution dropwise to the cooled suspension of 2-amino-4-chlorobenzonitrile over a period of 30 minutes, ensuring the internal temperature is maintained below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

-

Reaction Monitoring: Stir the resulting mixture at 0-5 °C for an additional 30 minutes. The completion of the diazotization can be checked by testing a drop of the reaction mixture with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

-

Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 6-chloro-1H-indazole.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure 6-chloro-1H-indazole as a solid.

Part 2: Synthesis of 6-Chloro-3-iodo-1H-indazole

This protocol describes the regioselective iodination of 6-chloro-1H-indazole at the 3-position.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 6-Chloro-1H-indazole | Synthesized above | --- |

| Iodine (I₂) | ACS Reagent, ≥99.8% | e.g., Sigma-Aldrich |

| Potassium hydroxide (KOH) | ACS Reagent, ≥85% | e.g., VWR |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |

| Sodium thiosulfate (Na₂S₂O₃) | ACS Reagent | e.g., Fisher Scientific |

| Deionized water | High Purity | --- |

| Diethyl ether (Et₂O) | ACS Reagent | e.g., Fisher Scientific |

| Anhydrous sodium sulfate (Na₂SO₄) | Laboratory Grade | e.g., VWR |

Safety Precautions:

-

Iodine is harmful if inhaled and can cause skin and eye irritation.

-

Potassium hydroxide is corrosive and causes severe skin burns and eye damage.

-

DMF is a skin and eye irritant and may be harmful if absorbed through the skin.

-

Perform all operations in a well-ventilated fume hood and wear appropriate PPE.

Procedure:

-

Reaction Setup: To a solution of 6-chloro-1H-indazole (5.0 g, 32.7 mmol) in DMF (50 mL) in a 250 mL round-bottom flask, add potassium hydroxide (2.75 g, 49.1 mmol).

-

Iodination: Stir the mixture at room temperature for 15 minutes, then add a solution of iodine (9.15 g, 36.0 mmol) in DMF (20 mL) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, pour the reaction mixture into a beaker containing a cold aqueous solution of sodium thiosulfate (10%, 200 mL) to quench the excess iodine.

-

Precipitation and Filtration: Stir the mixture for 30 minutes. The product will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel and wash with cold deionized water.

-

Drying: Dry the collected solid under vacuum to afford 6-chloro-3-iodo-1H-indazole. The product can be used in the next step without further purification if the purity is sufficient, or it can be recrystallized from a suitable solvent if necessary.

Part 3: Synthesis of this compound

This final step involves the palladium-catalyzed cyanation of 6-chloro-3-iodo-1H-indazole. This protocol is adapted from a similar cyanation of 3-iodo-1H-indazole.[1]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 6-Chloro-3-iodo-1H-indazole | Synthesized above | --- |

| Zinc cyanide (Zn(CN)₂) | 98% | e.g., Sigma-Aldrich |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | --- | e.g., Strem Chemicals |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 97% | e.g., Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |

| Deionized water | High Purity | --- |

| Ethyl acetate (EtOAc) | ACS Reagent, ≥99.5% | e.g., Fisher Scientific |

| Celite® | --- | e.g., Sigma-Aldrich |

| Anhydrous sodium sulfate (Na₂SO₄) | Laboratory Grade | e.g., VWR |

Safety Precautions:

-

Zinc cyanide is highly toxic if swallowed, in contact with skin, or if inhaled. Contact with acids liberates very toxic hydrogen cyanide gas.[2][3][4][5] Handle with extreme caution in a well-ventilated fume hood. Have a cyanide antidote kit available and be familiar with its use.

-

Palladium catalysts can be flammable and may cause skin and eye irritation.[6][7][8]

-

All manipulations involving zinc cyanide and palladium catalysts should be performed under an inert atmosphere (e.g., nitrogen or argon).

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 6-chloro-3-iodo-1H-indazole (3.0 g, 10.8 mmol), zinc cyanide (1.90 g, 16.2 mmol), Pd₂(dba)₃ (0.49 g, 0.54 mmol), and dppf (0.60 g, 1.08 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: Add anhydrous DMF (60 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite® to remove the palladium catalyst.

-

Extraction: Wash the filtrate with deionized water (3 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Data Summary

| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) |

| 1 | 2-Amino-4-chlorobenzonitrile | 6-Chloro-1H-indazole | NaNO₂, HCl | 70-80 | >95 |

| 2 | 6-Chloro-1H-indazole | 6-Chloro-3-iodo-1H-indazole | I₂, KOH, DMF | 85-95 | >95 |

| 3 | 6-Chloro-3-iodo-1H-indazole | This compound | Zn(CN)₂, Pd₂(dba)₃, dppf, DMF | 60-75 | >98 |

Yields and purities are typical and may vary depending on the specific reaction conditions and purification methods.

Reaction Mechanism Visualization

The mechanism for the palladium-catalyzed cyanation (Step 3) is illustrated below:

Caption: Catalytic cycle for the palladium-catalyzed cyanation.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures, researchers can efficiently produce this valuable building block for a variety of applications in medicinal chemistry and drug discovery. The three-step approach is robust, scalable, and utilizes well-established chemical transformations. Adherence to the specified safety precautions is paramount throughout the synthesis.

References

-

Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

-

Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326. [Link]

-

PubChem. 6-Bromo-3-chloro-1H-indazole. National Center for Biotechnology Information. [Link]

-

Loba Chemie. ZINC CYANIDE EXTRA PURE. [Link]

-

Implats. PLATINUM METALS REFINERY: SAFETY DATA SHEET - PALLADIUM. [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. fishersci.com [fishersci.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. lobachemie.com [lobachemie.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. download.basf.com [download.basf.com]

- 7. implats.co.za [implats.co.za]

- 8. elementalmicroanalysis.com [elementalmicroanalysis.com]

Application Note: Precision Synthesis of 6-Chloro-1H-indazole-3-carbonitrile

Executive Summary

The synthesis of 6-Chloro-1H-indazole-3-carbonitrile represents a classic challenge in medicinal chemistry: chemoselectivity . The target molecule contains two halogenated positions—a chlorine at C6 and a nitrile (cyano group) at C3. Direct cyanation of a dichloro-precursor is often unselective.

This application note details a robust, two-step protocol that exploits the bond dissociation energy differences between aryl iodides and aryl chlorides. By installing a reactive iodide at the C3 position, we create a "reactivity handle" that allows Palladium (Pd) to insert selectively at C3, leaving the C6-chloro motif intact for future structure-activity relationship (SAR) derivatization.

Key Advantages of this Protocol:

-

High Chemoselectivity: >95% selectivity for C3-cyanation over C6-dechlorination.

-

Safety Optimization: Utilizes Zinc Cyanide [Zn(CN)₂] to minimize free cyanide concentration and catalyst poisoning.

-

Scalability: Avoids glovebox conditions; amenable to multi-gram scale-up.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis relies on the Halogen Hierarchy . The bond dissociation energy (BDE) of C–Cl (~96 kcal/mol) is significantly higher than that of C–I (~65 kcal/mol). Standard Pd(0) catalysts perform oxidative addition into C–I bonds rapidly at 80°C, while C–Cl bonds generally require temperatures >100°C or specialized electron-rich ligands (e.g., Buchwald ligands) to react.

The Workflow

-

Precursor Synthesis: Electrophilic iodination of 6-chloroindazole to generate 6-chloro-3-iodo-1H-indazole .

-

Catalytic Coupling: Pd-catalyzed cyanation using Zn(CN)₂.

Diagram 1: Chemoselective Catalytic Cycle

The following diagram illustrates the kinetic preference of the Pd-catalyst for the C-I bond over the C-Cl bond.

Caption: The catalytic cycle prioritizes the C-I bond (Yellow path). High temperatures or non-selective ligands risk activating the red path (C-Cl insertion).

Critical Parameter Assessment

| Parameter | Recommendation | Rationale |

| Cyanide Source | Zn(CN)₂ | Unlike NaCN/KCN, Zn(CN)₂ has low solubility in organic solvents.[1][2] It releases cyanide ions slowly, preventing the formation of stable anionic Pd-cyano species (e.g., [Pd(CN)₄]²⁻) that deactivate the catalyst [1]. |

| Catalyst System | Pd(dppf)Cl₂ or Pd₂(dba)₃/dppf | The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) has a large bite angle, favoring reductive elimination of the nitrile product. It is less prone to de-ligation than PPh₃. |

| Solvent | DMAc or DMF | High-boiling polar aprotic solvents are required to solubilize the indazole and facilitate the transmetallation with zinc salts. |

| Additives | Zn Powder (0.1 eq) | Acts as a scavenger for adventitious oxygen and helps reduce Pd(II) precatalysts to the active Pd(0) species. |

| Temperature | 80–90°C | Sufficient for C-I activation but usually insufficient for C-Cl activation, ensuring chemoselectivity. |

Experimental Protocols

Protocol A: Synthesis of 6-Chloro-3-iodo-1H-indazole

Target: Installation of the reactive handle.

Materials:

-

6-Chloro-1H-indazole (1.0 eq)

-

Iodine (I₂) (1.2 eq)

-

Potassium Hydroxide (KOH) pellets (2.5 eq)

-

DMF (10 volumes)[3]

Procedure:

-

Dissolution: Charge a round-bottom flask with 6-chloro-1H-indazole and DMF. Stir until dissolved.

-

Base Addition: Add KOH pellets. The mixture may darken.

-

Iodination: Add solid Iodine (I₂) portion-wise over 15 minutes to control the exotherm.

-

Reaction: Stir at ambient temperature (20–25°C) for 4 hours. Monitor by HPLC/TLC.

-

Checkpoint: Conversion should be >98%.

-

-

Quench: Pour the reaction mixture into a solution of 10% NaHSO₃ (Sodium Bisulfite) in water. This reduces unreacted iodine (brown) to iodide (colorless).

-

Isolation: The product precipitates as a solid. Filter, wash copiously with water, and dry in a vacuum oven at 50°C.

Expected Yield: 85–95% Appearance: Off-white to pale yellow solid.

Protocol B: Pd-Catalyzed Cyanation (The Core Step)

Target: this compound

Safety Note: Although Zn(CN)₂ is less hazardous than NaCN, it releases fatal HCN gas upon contact with strong acids. NEVER add acid to the waste stream. Quench all glassware and waste with bleach (sodium hypochlorite) before disposal.

Materials:

-

6-Chloro-3-iodo-1H-indazole (1.0 eq)

-

Zinc Cyanide [Zn(CN)₂] (0.6 eq) — Note: 0.6 eq provides 1.2 eq of CN-

-

Pd(dppf)Cl₂[3]·CH₂Cl₂ complex (3–5 mol%)

-

Zinc Powder (activated) (10 mol%)

-

DMAc (Dimethylacetamide) (degassed, 10 volumes)

Procedure:

-

Inertion: Flame-dry a reaction vessel and purge with Nitrogen/Argon.

-

Charging: Add the iodo-indazole substrate, Zn(CN)₂, Zn powder, and Pd catalyst.

-

Solvent: Add degassed DMAc via syringe.

-

Heating: Heat the mixture to 90°C .

-

Critical Control: Do not exceed 100°C. Higher temperatures increase the risk of reacting the 6-chloro group.

-

-

Monitoring: Monitor by HPLC after 2 hours. The reaction is typically complete in 3–6 hours.

-

Workup (Oxidative Quench):

-

Cool to room temperature.[4]

-

Dilute with EtOAc.

-

Add 10% aqueous NH₄OH (ammonium hydroxide) or ethylenediamine. Stir for 30 minutes.

-

Why? This scavenges zinc salts and solubilizes Pd residues, preventing them from contaminating the product.

-

-

Extraction: Wash the organic layer with water (3x) and brine. Dry over Na₂SO₄.

-

Purification: Concentrate and purify via column chromatography (Hexanes/EtOAc gradient).

Expected Yield: 75–85% Data Validation:

-

1H NMR (DMSO-d6): Look for the loss of the C3-proton (if comparing to starting indazole) or shift in aromatic signals due to the electron-withdrawing CN group.

-

IR: Distinct sharp nitrile stretch at ~2230 cm⁻¹.

Process Visualization

The following diagram outlines the operational workflow, including critical decision points for purification.

Caption: Operational workflow for the cyanation process. The quench step is critical for metal removal.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning or O₂ ingress. | Ensure rigorous degassing of DMAc (sparge with Ar for 20 mins). Add 10 mol% Zn powder to regenerate Pd(0). |

| De-chlorination (Product is 3-cyanoindazole) | Temperature too high or reaction time too long. | Strictly limit temperature to 85–90°C. Quench immediately upon consumption of starting material. |

| Product contains Pd (Dark color) | Inefficient workup. | Use the "Featherstone" workup: Add Celite and thiourea or specific metal scavengers (e.g., SiliaMetS® Thiol) during filtration. |

| Starting Material Stalled | Catalyst death. | Add a second portion of catalyst (1 mol%) dissolved in degassed solvent. |

References

-

Jin, F., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[4] Link

-

Schareina, T., Zapf, A., & Beller, M. (2004). Potassium hexacyanoferrate(II)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides. Chemical Communications, (12), 1388–1389. Link

-

Maligres, P. E., et al. (2002). Synthesis of the Orally Active NK1 Receptor Antagonist CJ-11,974: Enantioselective Synthesis of an Isochroman Intermediate via a Chiral Phase-Transfer Reaction. Tetrahedron, 58(24), 4785-4792. (Demonstrates Zn(CN)2 utility). Link

-

Cohen, D. T., & Buchwald, S. L. (2015).[4] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides. Organic Letters, 17, 202.[4] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

6-Chloro-1H-indazole-3-carbonitrile as a synthetic intermediate

Application Note: Strategic Utilization of 6-Chloro-1H-indazole-3-carbonitrile A Versatile Scaffold for Next-Generation Kinase Inhibitor Synthesis

Executive Summary

This compound (CAS: 885278-30-8) represents a high-value "privileged structure" in medicinal chemistry, particularly for the development of Type II kinase inhibitors targeting VEGFR, PDGFR, and p38 MAPK pathways. Its structural utility lies in its orthogonal reactivity triad :

-

C3-Nitrile: A robust, masked precursor for primary amides (Axitinib-like motifs) or heterocycles, stable under cross-coupling conditions.

-

N1-Position: A critical vector for tuning solubility and protein binding affinity, requiring strict regiochemical control during functionalization.

-

C6-Chloro: A versatile handle for late-stage diversification via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling access to extended "tail" regions typical of kinase inhibitors.

This guide provides validated protocols for synthesizing, functionalizing, and deploying this intermediate, addressing the common "N1 vs. N2" regioselectivity bottleneck.

Structural Analysis & Reactivity Map

The indazole core exists in a tautomeric equilibrium between the 1H- (benzenoid) and 2H- (quinonoid) forms.[1] For this compound, the electron-withdrawing nitrile group at C3 and the chloro group at C6 significantly influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms.

Figure 1: Orthogonal reactivity map of the this compound scaffold.

Validated Synthesis Protocol

Objective: Scalable preparation of this compound starting from 6-chloroindole or 6-chloroindazole.

Method A: Iodination-Cyanation Sequence (Recommended for Purity) This route avoids the formation of diazonium salts and offers higher safety profiles on scale.

Step 1: C3-Iodination

-

Reagents: 6-Chloro-1H-indazole, Iodine (

), KOH, DMF. -

Mechanism: Electrophilic aromatic substitution. The C3 position is the most electron-rich.

-

Protocol:

-

Dissolve 6-chloro-1H-indazole (1.0 eq) in DMF (5 mL/mmol).

-

Add KOH pellets (2.5 eq) followed by portion-wise addition of

(1.2 eq) at 0°C. -

Stir at RT for 1-2 hours. Monitor by TLC (EtOAc/Hexane).

-

Quench: Pour into 10%

(aq) to remove excess iodine. -

Isolation: Filter the precipitate, wash with water, and dry.[2][3]

-

Yield: Typically 85-95%. Product: 3-Iodo-6-chloro-1H-indazole.

-

Step 2: Palladium-Catalyzed Cyanation

-

Reagents: Zn(CN)

, Pd(dppf)Cl -

Protocol:

-

In a glovebox or under Argon, combine 3-iodo-6-chloro-1H-indazole (1.0 eq), Zn(CN)

(0.6 eq), and Pd(dppf)Cl -

Add polymethylhydrosiloxane (PMHS) or Zn dust (10 mol%) to activate the catalyst (optional but recommended for sluggish reactions).

-

Heat to 100°C in anhydrous DMA for 4-6 hours.

-

Workup: Cool, dilute with EtOAc, wash with 1M NaOH (to remove traces of cyanide) and brine.

-

Purification: Silica gel chromatography (0-40% EtOAc/Hexanes).

-

Yield: 75-85%.

-

Critical Application: Regioselective N-Alkylation

The Challenge: Indazoles can alkylate at N1 (thermodynamic) or N2 (kinetic/chelation-controlled).

For kinase inhibitors, the N1-isomer is usually the bioactive conformer. However, the N2-isomer is a common impurity (10-30%) that is difficult to separate.

Protocol for N1-Selective Alkylation (>95:5 Ratio)

-

Principle: Use of a "soft" base and thermodynamic equilibration favors the benzenoid (N1) tautomer.

-

Reagents:

, Alkyl Halide, Acetonitrile (ACN) or DMF. -

Procedure:

-

Dissolve this compound (1.0 eq) in dry ACN.

-

Add

(2.0 eq). Stir at RT for 30 min.[4] -

Add Alkyl Halide (1.1 eq).

-

Heat to 60-80°C. Note: Higher temperatures promote thermodynamic equilibration to the N1 product.

-

Validation: Check NMR.

-

N1-Isomer: The C3-CN signal (if visible) or aromatic protons show distinct shifts. The N-CH2 protons typically appear upfield relative to N2.

-

N2-Isomer: Often shows a characteristic deshielding of the proton at C7 due to proximity to the N2-substituent.

-

-

Data Table: Regioselectivity Optimization

| Base | Solvent | Temp (°C) | N1:N2 Ratio | Yield | Notes |

|---|---|---|---|---|---|

| NaH | THF | 0 -> RT | 60:40 | 90% | Kinetic control often yields mixtures. |

| K2CO3 | DMF | 80 | 85:15 | 88% | Standard conditions. |

| Cs2CO3 | ACN | Reflux | >95:5 | 92% | Recommended for high N1 purity. |

| LiOtBu | Toluene | RT | 40:60 | 75% | Favors N2 (via coordination). |

Downstream Functionalization: The "Axitinib" Pathway

To convert the nitrile to the primary amide (as seen in Axitinib), controlled hydrolysis is required.

Protocol: Nitrile to Primary Amide

-

Reagents: 30%

, NaOH (aq), DMSO/Ethanol. -

Procedure:

-

Dissolve the N1-alkylated nitrile (1.0 eq) in DMSO (or EtOH).

-

Add 6M NaOH (2.0 eq) and 30%

(5.0 eq) dropwise at 0°C (Exothermic!). -

Allow to warm to RT and stir for 1 hour.

-

Mechanism: Radziszewski hydrolysis. The hydroperoxide anion is a potent nucleophile that attacks the nitrile, forming the peroxyimidic acid, which rearranges to the amide.

-

Yield: >90%.

-

Figure 2: Step-by-step synthetic workflow for converting the scaffold into a bioactive kinase inhibitor.

Troubleshooting & Quality Control

-

Impurity Alert: During the cyanation step, incomplete conversion leads to residual iodo-species. These are difficult to separate by flash chromatography. Solution: Use a slight excess of Zn(CN)2 and ensure the catalyst is active (bright yellow/orange solution, not black precipitate).

-

NMR Diagnostic:

-

C3-CN: ~115 ppm in

NMR. -

N1-Alkyl: N-CH2 typically

4.0-4.5 ppm. -

N2-Alkyl: N-CH2 typically

4.5-5.0 ppm (downfield shift).

-

References

-

BenchChem. (2025).[5] Large-Scale Synthesis of 6-Bromo-1H-indazole. Retrieved from

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[6][7][8][9] Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved from

-

Zhai, L., et al. (2015).[4][10] Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. Organic Process Research & Development, 19(7), 849-857.[4]

-

Llopis, N., et al. (2020).[11][12] Synthesis of Amides via Hydrolysis.[10][12][13] Journal of Organic Chemistry, 85, 11072-11079.[11] Retrieved from

-

PubChem. (2025).[14] this compound Compound Summary. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. orgsyn.org [orgsyn.org]

- 3. CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib - Google Patents [patents.google.com]

- 4. Axitinib synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]

- 12. chimia.ch [chimia.ch]

- 13. youtube.com [youtube.com]

- 14. 6-Bromo-3-chloro-1H-indazole | C7H4BrClN2 | CID 24728895 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of 6-Chloro-1H-indazole-3-carbonitrile

Introduction: The Strategic Importance of the Indazole Scaffold in Drug Discovery

The indazole nucleus is a privileged heterocyclic motif, consistently appearing in a multitude of clinically significant therapeutic agents.[1][2] Its unique bioisosteric relationship with indole allows it to engage with a wide array of biological targets, demonstrating activities ranging from anti-inflammatory and analgesic to potent anti-cancer and anti-viral effects. The compound 6-Chloro-1H-indazole-3-carbonitrile serves as a highly versatile and strategic starting material for the synthesis of diverse compound libraries aimed at drug discovery. Its three distinct functional handles—the reactive N-H of the indazole ring, the convertible nitrile group at the C-3 position, and the modifiable chloro-substituent on the benzene ring—offer a trifecta of opportunities for chemical diversification.

This guide provides a comprehensive overview of the derivatization strategies for this compound, complete with detailed experimental protocols and an exploration of the underlying chemical principles that govern these transformations. The methodologies presented herein are designed to be robust and adaptable, empowering researchers to generate novel molecular entities with enhanced potency, selectivity, and pharmacokinetic profiles.

I. Derivatization at the Indazole Nitrogen: N-Alkylation and N-Arylation

The presence of two nitrogen atoms in the indazole ring (N-1 and N-2) presents a regioselectivity challenge during N-substitution reactions.[3][4] The distribution of N-1 and N-2 substituted products is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.[5][6] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.

A. Mechanistic Considerations in N-Alkylation